molecular formula C10H21NO2 B2708301 3-Aminodecanoic acid CAS No. 116496-49-2

3-Aminodecanoic acid

Cat. No.: B2708301
CAS No.: 116496-49-2
M. Wt: 187.283
InChI Key: SSKFRIVYCVHCQK-UHFFFAOYSA-N
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Description

3-Aminodecanoic acid is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.283. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

  • Asymmetric Synthesis of Amino Acids: 3-Aminodecanoic acid is studied for its role in the asymmetric synthesis of amino acids. It's a component of microginin, an angiotensin-converting enzyme inhibitor. Studies have focused on synthesizing its enantiomers for structural and stereochemical analyses (Bunnage et al., 1995); (Bannage et al., 1994).

Synthesis Using Azetidin-2-ones

  • Efficient Synthesis Using Enantiopure Building Blocks: Enantiopure 3-benzyloxy-4-formylazetidin-2-one has been used as a building block for efficient synthesis of 3-amino-2-hydroxydecanoic acid (AHDA), a nonproteinogenic amino acid. This process yields both enantiomers of AHDA in good yield and optical purity (Shirode & Deshmukh, 2006).

Role in Escherichia coli Metabolism

  • Impact on Escherichia coli Metabolism: In Escherichia coli, 3-hydroxydecanoic acid (3HD), a structurally related compound, plays a significant role in metabolism. The expressions of certain genes in E. coli can up-regulate the synthesis of 3HD, suggesting its importance in bacterial metabolic pathways (Zheng et al., 2004).

Biological Significance and Synthetic Approaches

  • Biological Significance in Nonproteinogenic Amino Acids: this compound, as part of the α,β-diamino acids group, has garnered interest due to its occurrence in biologically active compounds and its use as building blocks for new molecule synthesis. These amino acids have been found to have various applications in biochemistry and organic chemistry (Viso et al., 2011).

Asymmetric Synthesis of Tailor-Made Amino Acids

  • Methodology for Asymmetric Synthesis: The use of chiral glycine Schiff base complexes for the asymmetric synthesis of derivatives of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) has been reported. This method is significant for preparing structurally diverse tailor-made amino acids crucial in medicinal chemistry and drug design (Fu et al., 2020).

Genetic Code Engineering

  • Expanding the Genetic Code: Research in genetically encoding expanded sets of amino acids, including nonproteinogenic ones like this compound, is advancing. This allows for the synthesis and evolution of noncanonical biopolymers, providing new insights into protein function and engineering (Chin, 2017).

Bioplastic Synthesis

  • Biosynthesis for Nylon Monomer: this compound is considered a potential monomer for Nylon 12, a high-performance bioplastic. Research focuses on its biosynthesis from renewable sources, enhancing the polymer industry's sustainability (Ahsan et al., 2018).

Metabolic Engineering for Chemical Production

  • Engineering E. coli for 3-Aminopropionic Acid Production: Metabolic pathways have been designed in E. coli for producing 3-aminopropionic acid, highlighting the versatility of using engineered bacteria for chemical synthesis (Song et al., 2015).

Mechanism of Action

Target of Action

3-Aminodecanoic acid is a residue that is synthesized by the nonribosomal peptide synthetase . The enzyme has been sequenced and found to be homologous to other enzymes such as 3-hydroxyisobutyric acid and 3-aminohexanoic acid .

Mode of Action

It is known that the compound is synthesized by the nonribosomal peptide synthetase . This suggests that it may interact with its targets in a similar manner to other nonribosomal peptides.

Biochemical Pathways

The biosynthesis of this compound is thought to be an evolutionary adaptation of cyanobacteria, which are photosynthetic bacteria . This suggests that the compound may play a role in the biochemical pathways of these organisms.

Result of Action

Experimental evidence suggests that the antifungal activity of this compound may be due to its ability to inhibit lipid synthesis in yeast cells . This indicates that the compound’s action results in the inhibition of lipid synthesis, which could have significant molecular and cellular effects.

Action Environment

Given that the compound is thought to be an evolutionary adaptation of cyanobacteria , it is possible that environmental factors such as light availability and temperature could influence its action.

Properties

IUPAC Name

3-aminodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKFRIVYCVHCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 3-Aminodecanoic acid in naturally occurring peptides?

A1: this compound serves as a crucial building block in several bioactive cyclic peptides produced by cyanobacteria. These peptides, including laxaphycins and microginins, exhibit various biological activities, such as antifungal and protease inhibition. [, , ] The presence of 3-ADA, along with other unusual amino acids, contributes to the structural diversity and biological activity of these peptides.

Q2: Can you provide examples of peptides containing this compound and their biological activities?

A2: Certainly! Laxaphycins A, B, and E are examples of cyclic peptides containing 3-ADA. Laxaphycins A and E are undecapeptides, while Laxaphycin B is a dodecapeptide. These compounds, isolated from the terrestrial blue-green alga Anabaena laxa, demonstrate antifungal activity. [] Another group, the microginins, also incorporates 3-ADA. For instance, Microcystis aeruginosa LEGE 91341 produces a variety of microginins, some of which contain 3-ADA, and exhibit protease inhibitory activities. []

Q3: How does the structure of this compound contribute to the activity of these peptides?

A3: While specific structure-activity relationship (SAR) studies focusing solely on 3-ADA within these peptides are limited in the provided research, it's understood that the long hydrophobic chain of 3-ADA likely contributes to the overall hydrophobicity of these cyclic peptides. [, ] This property is thought to be important for their interaction with cellular targets like membranes or enzymes, ultimately influencing their biological activities.

Q4: Are there any studies on the synthesis of this compound?

A4: Yes, researchers have developed enantioselective synthetic routes for 3-ADA. These methods often involve the metal halide-mediated opening of three-membered ring structures. Such approaches allow for the controlled synthesis of both (3R)-3-Aminodecanoic acid and its stereoisomers. [, , ] This is particularly important for investigating the specific biological roles of different isomers and developing potential analogs with improved activity.

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